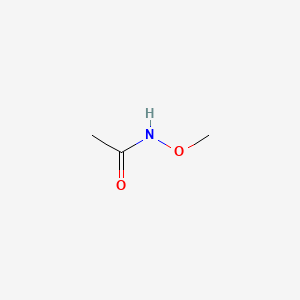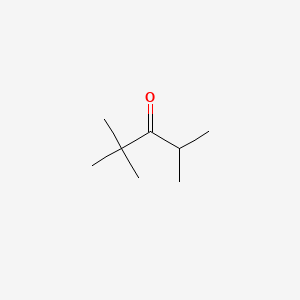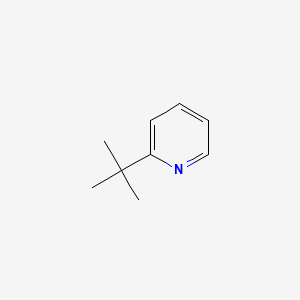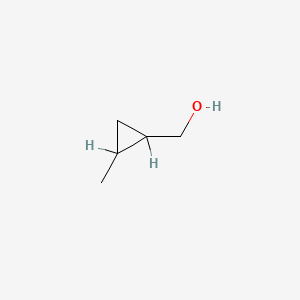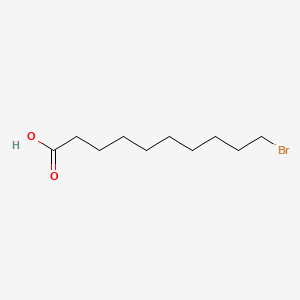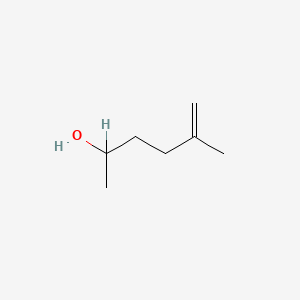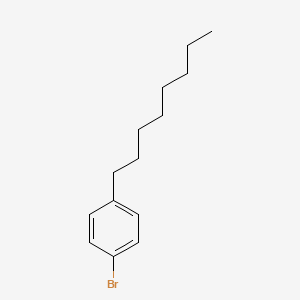
2,4(1h,3h)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with chloro, dimethylethyl, and hydroxymethyl substituents, typically involves the bromination of dimethyl pyrimidinediones and their subsequent reactions to introduce various functional groups. For instance, Kinoshita et al. (1992) described the preparation of bromo-substituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives by bromination, showcasing a method that could be applicable to the synthesis of the subject compound (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the subject compound, can be analyzed through various spectroscopic techniques. The characterization and structural determination of these compounds play a crucial role in understanding their chemical behavior. For example, the crystal structure of related pyrimidine derivatives has been elucidated to reveal the presence of hydrogen bonds and π-π stacking interactions, indicating a potential for complex molecular interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including cycloaddition, which can be utilized to synthesize novel compounds with potential biological activities. Noguchi et al. (1990) demonstrated the cycloaddition reaction of dihydropyrimidinediones to yield quinazoline derivatives, highlighting the versatility of pyrimidine compounds in chemical synthesis (Noguchi, Kiriki, Ushijima, & Kajigaeshi, 1990).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. The crystal packing, hydrogen bonding, and molecular interactions define their physical stability and reactivity.
Chemical Properties Analysis
Chemically, pyrimidine derivatives exhibit a range of activities, including antimicrobial and anticancer properties. Deshmukh et al. (2009) reported the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and evaluated their antibacterial activity, showcasing the chemical properties and potential applications of pyrimidine derivatives in medicinal chemistry (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Derivatization
Pyrimidine derivatives, including those related to 2,4(1H,3H)-Pyrimidinedione, have been extensively studied for their synthetic applications. For example, Kinoshita et al. (1992) explored the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, highlighting the versatility of these compounds in chemical synthesis Kinoshita, Watanabe, Nakao, & Furukawa, 1992.
HIV Inhibition
Buckheit et al. (2007) discovered that certain 2,4(1H,3H)-pyrimidinedione derivatives act as potent inhibitors of HIV types 1 and 2. This finding indicates a potential therapeutic application for these compounds in antiviral treatments Buckheit, Hartman, Watson, Kwon, Lee, Lee, Kang, Chung, & Cho, 2007.
Novel Compound Synthesis
Lal and Gidwani (1993) demonstrated the application of pyrimidinediones in creating novel compounds, such as 5H-indeno[1,2-d]pyrimidines and pyrimido[6,1-a]isoindoles, showcasing the compound's role in advancing organic chemistry Lal & Gidwani, 1993.
Agricultural Research
In agricultural research, Hepler and Ismail (1985) utilized a derivative of 2,4(1H,3H)-pyrimidinedione (terbacil) in a study to assess its impact on the yield of lowbush blueberries, demonstrating its potential use in optimizing agricultural practices Hepler & Ismail, 1985.
Biochemical Studies
In the field of biochemistry, Bacher et al. (2000) researched the biosynthesis of vitamin B2 (riboflavin), involving 2,4(1H,3H)-pyrimidinedione derivatives. This study provides insights into important biochemical pathways Bacher, Eberhardt, Fischer, Kis, & Richter, 2000.
Propiedades
IUPAC Name |
3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c1-9(2,3)12-7(14)6(10)5(4-13)11-8(12)15/h13H,4H2,1-3H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWWBTSLDXVUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(NC1=O)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180237 |
Source


|
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4(1h,3h)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |
CAS RN |
25546-02-5 |
Source


|
| Record name | 3-tert-Butyl-5-chloro-6-hydroxymethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025546025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

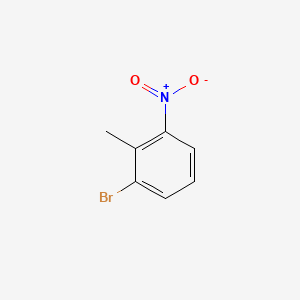
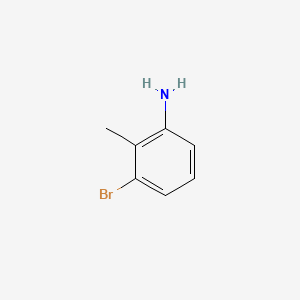

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)

